3-Amino-1H-pyrazole-4-methanamine
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Overview
Description
3-Amino-1H-pyrazole-4-methanamine is a heterocyclic compound with the molecular formula C4H8N4. It is a derivative of pyrazole, a five-membered ring containing two adjacent nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1H-pyrazole-4-methanamine typically involves the reaction of hydrazines with appropriate aldehydes or ketones. One common method is the condensation of hydrazine with 1,3-dicarbonyl compounds, followed by cyclization to form the pyrazole ring . The reaction conditions often require the use of catalysts such as iodine or transition metals to facilitate the formation of the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is achieved through crystallization or chromatography techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1H-pyrazole-4-methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the amino group, leading to different substituted pyrazoles.
Substitution: The amino group can participate in nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine and DMSO under oxygen atmosphere.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like aryl halides and bases such as potassium carbonate are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications in medicinal chemistry and material science .
Scientific Research Applications
3-Amino-1H-pyrazole-4-methanamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Amino-1H-pyrazole-4-methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can act as an inhibitor of kinases by binding to the active site and blocking substrate access . The compound’s structure allows it to form hydrogen bonds and other interactions with target proteins, influencing their activity and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-methyl-1H-pyrazole: Similar in structure but with a methyl group at the 5-position.
4-Amino-1H-pyrazole-3-carboxamide: Contains a carboxamide group instead of a methanamine group.
5-Amino-1H-pyrazole-4-carboxylic acid: Features a carboxylic acid group at the 4-position.
Uniqueness
3-Amino-1H-pyrazole-4-methanamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its methanamine group allows for versatile functionalization, making it a valuable intermediate in the synthesis of various bioactive compounds .
Properties
Molecular Formula |
C4H8N4 |
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Molecular Weight |
112.13 g/mol |
IUPAC Name |
4-(aminomethyl)-1H-pyrazol-5-amine |
InChI |
InChI=1S/C4H8N4/c5-1-3-2-7-8-4(3)6/h2H,1,5H2,(H3,6,7,8) |
InChI Key |
HWODXVFEPPAJOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=NNC(=C1CN)N |
Origin of Product |
United States |
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